molecular formula C6H7N3O B1481684 (1H-imidazo[1,2-b]pyrazol-6-yl)methanol CAS No. 1934862-70-0

(1H-imidazo[1,2-b]pyrazol-6-yl)methanol

Número de catálogo: B1481684
Número CAS: 1934862-70-0
Peso molecular: 137.14 g/mol
Clave InChI: CXRNMDBLDKMMKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1H-Imidazo[1,2-b]pyrazol-6-yl)methanol is a chemical building block based on the imidazo[1,2-b]pyrazole scaffold, a fused bicyclic system recognized as a privileged structure in medicinal chemistry and drug discovery . This scaffold is of significant research interest as a non-classical bioisostere for indole rings, a substitution that has been shown to improve key physicochemical properties, such as solubility in aqueous media, which is crucial for developing drug candidates with favorable pharmacokinetic profiles . The imidazo[1,2-b]pyrazole core displays a wide spectrum of biological activities, making derivatives valuable for investigating new therapeutic agents. Reported activities include antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic effects . The hydroxymethyl functional group at the 6-position presents a synthetic handle for further functionalization, allowing researchers to readily create amides, esters, or ethers, and to link the core to other pharmacophores or create probe molecules for chemical biology . This compound is intended for use in research applications such as the synthesis of novel heterocyclic compounds, structure-activity relationship (SAR) studies, and the development of potential pharmacologically active molecules. (1H-Imidazo[1,2-b]pyrazol-6-yl)methanol is offered For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

Número CAS

1934862-70-0

Fórmula molecular

C6H7N3O

Peso molecular

137.14 g/mol

Nombre IUPAC

5H-imidazo[1,2-b]pyrazol-6-ylmethanol

InChI

InChI=1S/C6H7N3O/c10-4-5-3-6-7-1-2-9(6)8-5/h1-3,8,10H,4H2

Clave InChI

CXRNMDBLDKMMKG-UHFFFAOYSA-N

SMILES

C1=CN2C(=N1)C=C(N2)CO

SMILES canónico

C1=CN2C(=N1)C=C(N2)CO

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Indole Derivatives (e.g., Pruvanserin)

Indole-based drugs like pruvanserin (3) are pharmacologically significant but often suffer from high lipophilicity (logD), leading to poor aqueous solubility. Replacement of the indole ring with the 1H-imidazo[1,2-b]pyrazole core in compound 4 (the isostere of pruvanserin) resulted in:

  • Reduced Lipophilicity : logD decreased significantly, enhancing solubility in aqueous media .
  • Improved Bioavailability : Increased solubility suggests better pharmacokinetic profiles for imidazo-pyrazole derivatives compared to indole analogs.
Table 1: Key Physicochemical Properties
Compound Core Structure logD Solubility Bioactivity Notes
Pruvanserin (indole drug) Indole Higher Lower Serotonin receptor antagonist
(1H-imidazo[1,2-b]pyrazol-6-yl)methanol isostere Imidazo[1,2-b]pyrazole Lower Higher Enhanced solubility, potential for improved bioavailability

Comparison with Other Imidazo-Fused Heterocycles

Imidazo[1,2-b]pyridazin-6-ylmethanol
  • Structural Difference: Pyridazine (six-membered, two adjacent nitrogen atoms) replaces pyrazole (five-membered, two non-adjacent nitrogens).
  • However, direct comparative data are lacking .
Imidazo[1,2-a]pyridine Derivatives
  • Structural Difference : Pyridine replaces pyrazole, altering ring size and electronic properties.

Substituent Effects on the Imidazo-Pyrazole Core

Functionalization of the imidazo-pyrazole scaffold with substituents like cyclopentyl (e.g., (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol) introduces steric bulk and lipophilicity, counteracting the solubility benefits of the hydroxymethyl group .

Table 2: Substituent Impact on Properties
Compound Substituent Molecular Weight Predicted logD*
(1H-imidazo[1,2-b]pyrazol-6-yl)methanol None (parent) 151.14 g/mol Lower
1-Cyclopentyl derivative Cyclopentyl at N1 205.26 g/mol Higher

*Predicted based on substituent hydrophobicity.

Comparison with Imidazo-Pyrazine Derivatives

Compounds like (6-chloroimidazo[1,2-b]pyridazin-2-yl)methanol feature a pyrazine core, which may confer distinct electronic properties. However, chlorine substituents increase molecular weight and lipophilicity, reducing solubility compared to the hydroxymethyl-substituted imidazo-pyrazole.

Métodos De Preparación

Formation of 1H-imidazo[1,2-b]pyrazole Intermediate

  • Starting from ethyl 2-cyano-3-ethoxyacrylate and (2,2-diethoxyethyl)hydrazine, the reaction is carried out under argon atmosphere in absolute ethanol.
  • The mixture is refluxed, followed by azeotropic distillation to remove solvents.
  • Treatment with aqueous NaOH and acidification yields the 1H-imidazo[1,2-b]pyrazole core.
  • Purification is achieved via flash column chromatography, yielding the core structure as a slightly red solid with about 60% yield.

Introduction of the Methanol Group at the 6-Position

  • The 1H-imidazo[1,2-b]pyrazole is then subjected to nucleophilic substitution or functional group transformation to introduce the hydroxymethyl substituent.
  • One approach involves the use of sodium hydride for deprotonation followed by reaction with appropriate electrophilic reagents (e.g., formaldehyde derivatives or protected hydroxymethylating agents).
  • The reaction is conducted in dry solvents such as DMF at controlled temperatures (0 °C to room temperature) under inert atmosphere.
  • Workup includes quenching with ammonium chloride solution, extraction, drying, and chromatographic purification to isolate the (1H-imidazo[1,2-b]pyrazol-6-yl)methanol derivative.

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Formation of pyrazole intermediate Hydrazine monohydrate, ethoxymethylene malonic acid derivatives, microwave irradiation (80-150 °C) 60-80 Efficient one-pot synthesis with microwave assistance
Cyclization to imidazo[1,2-b]pyrazole Ethyl 2-cyano-3-ethoxyacrylate, reflux in ethanol, argon atmosphere ~60 Requires azeotropic distillation and acid/base workup
Hydroxymethylation Sodium hydride, DMF, electrophilic hydroxymethyl source, 0 °C to 25 °C 70-82 Controlled temperature and inert atmosphere critical

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography on silica gel with solvent systems such as ethyl acetate/methanol or isohexane/ethyl acetate is employed to purify intermediates and final products.
  • Spectroscopic Characterization: ^1H-NMR (400 MHz) in solvents like DMSO-d6 or CDCl3 is used to confirm structure and purity.
  • Handling: Some intermediates are light-sensitive and require storage at low temperatures (e.g., −30 °C) to prevent decomposition.

Comparative Notes on Alternative Methods

  • Other synthetic approaches to related imidazo[1,2-b]pyrazole derivatives involve halogenation using N-bromosuccinimide or other halogenating agents to functionalize the ring prior to hydroxymethylation.
  • Catalytic methods using nano-ZnO or iodine-mediated cyclizations have been reported for substituted pyrazoles but are less commonly applied specifically to (1H-imidazo[1,2-b]pyrazol-6-yl)methanol.

Q & A

Q. What are the established synthetic routes for (1H-imidazo[1,2-b]pyrazol-6-yl)methanol, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of pyrazole-carboxaldehyde precursors with formamide under acidic conditions, followed by reduction steps to introduce the methanol group . Key variables include:

  • Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may increase side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to protic solvents .
  • Catalysts : Acidic catalysts (e.g., HCl or H₂SO₄) are critical for ring closure, but excess acid can degrade sensitive functional groups.
    Yields range from 40–65% in lab-scale batch reactions, with purity confirmed via HPLC or TLC .

Q. Which analytical techniques are most reliable for characterizing (1H-imidazo[1,2-b]pyrazol-6-yl)methanol?

  • NMR spectroscopy : ¹H/¹³C NMR resolves the imidazo-pyrazole core (e.g., aromatic protons at δ 7.2–8.5 ppm) and hydroxymethyl group (δ 3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 164.082 for C₆H₇N₃O) .
  • X-ray crystallography : Used to resolve ambiguous stereochemistry in derivatives, though limited by crystal growth challenges .

Biological Activity and Mechanisms

Q. How can researchers design experiments to evaluate the anticancer potential of this compound?

  • In vitro assays : Use cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Target identification : Perform kinase inhibition screens (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
  • Controls : Include positive controls (e.g., imatinib for kinase assays) and solvent-only controls to rule out nonspecific effects .

Q. What mechanisms explain conflicting cytotoxicity data across studies?

Discrepancies often arise from:

  • Solubility : Poor aqueous solubility (>100 µM) may lead to false negatives in cell-based assays .
  • Metabolic stability : Hepatic microsome assays reveal rapid oxidation of the hydroxymethyl group in some derivatives, reducing bioavailability .
  • Assay conditions : Variability in serum concentration (e.g., 5% vs. 10% FBS) alters compound efficacy .

Advanced Structure-Activity Relationships (SAR)

Q. How does substitution at the 6-position of the imidazo-pyrazole core modulate biological activity?

  • Electron-withdrawing groups (e.g., Cl) : Enhance kinase inhibition (e.g., 7-chloro-6-methyl derivatives show 10-fold lower IC₅₀ against EGFR than unsubstituted analogs) .
  • Hydrophobic groups (e.g., cyclopropyl) : Improve membrane permeability but may reduce solubility .
  • Methanol group : Critical for hydrogen bonding with kinase ATP pockets; methylation abolishes activity .

Q. Can computational methods predict the physicochemical properties of novel derivatives?

  • LogP calculations : Tools like Schrödinger’s QikProp predict logP values (~1.2–2.5), correlating with experimental HPLC-derived data .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding poses in kinase domains (e.g., DFG-in conformation for VEGFR2) .
  • ADMET prediction : SwissADME flags high plasma protein binding (>90%) and moderate CYP3A4 inhibition risks .

Data Analysis and Optimization

Q. What statistical approaches resolve contradictions in SAR datasets?

  • Multivariate analysis : Principal component analysis (PCA) separates substituent effects from assay noise .
  • Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to compare Hill slopes across cell lines, identifying outlier datasets .

Q. How can synthetic protocols be optimized for reproducibility in multi-lab studies?

  • DoE (Design of Experiments) : Optimize temperature, solvent ratio, and catalyst loading via response surface methodology .
  • In-line monitoring : ReactIR tracks intermediate formation (e.g., imine intermediates at 1650 cm⁻¹) to standardize reaction endpoints .

Scale-Up and Application Challenges

Q. What are the key bottlenecks in scaling up synthesis from milligram to gram quantities?

  • Purification : Column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures) or continuous flow chemistry .
  • Byproduct formation : Scale-dependent side reactions (e.g., over-oxidation) require strict O₂ exclusion .

Q. How does this scaffold compare to indole-based drugs in terms of drug-likeness?

  • Advantages : Lower logD (1.8 vs. 3.2 for indoles) improves solubility and reduces hepatotoxicity risks .
  • Limitations : Reduced metabolic stability (t₁/₂ ~2 hr in human liver microsomes vs. 6 hr for indoles) necessitates prodrug strategies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.